PTH-tyrosine

Description

Overview of Parathyroid Hormone (PTH) in Endocrine Regulation and Calcium Homeostasis

Parathyroid hormone (PTH) is a polypeptide hormone secreted by the four small parathyroid glands located in the neck, typically behind the thyroid gland. nih.govyourhormones.info Its primary and most critical function is the regulation of calcium levels in the blood. yourhormones.infoclevelandclinic.org PTH maintains calcium homeostasis through its actions on the bones, kidneys, and indirectly on the intestine. yourhormones.infomhmedical.com

The secretion of PTH is tightly controlled by the concentration of ionized calcium in the blood through a negative feedback loop. yourhormones.infomhmedical.com When blood calcium levels are low, the parathyroid glands are stimulated to release PTH. yourhormones.info Conversely, high blood calcium levels suppress PTH secretion. yourhormones.info This sensitive feedback mechanism ensures that calcium concentrations are maintained within a narrow physiological range, which is crucial for the proper functioning of the nervous, muscular, and cardiovascular systems. clevelandclinic.org

Mechanism of Action:

Bones: PTH stimulates the release of calcium from the vast stores within the bones into the bloodstream. yourhormones.info It achieves this by indirectly promoting the activity of osteoclasts, the cells responsible for bone resorption. nih.gov

Kidneys: In the kidneys, PTH has a dual effect. It enhances the reabsorption of calcium in the distal tubules, thereby reducing its excretion in urine. yourhormones.infonih.gov Simultaneously, it inhibits the reabsorption of phosphate (B84403), leading to increased phosphate excretion. nih.gov Furthermore, PTH is essential for the activation of Vitamin D in the kidneys. yourhormones.infonih.gov It stimulates the enzyme 1-alpha-hydroxylase, which converts inactive vitamin D into its active form, calcitriol (B1668218) (1,25-dihydroxyvitamin D). nih.gov

Intestine: Through its role in activating vitamin D, PTH indirectly facilitates the absorption of calcium from food in the intestine. yourhormones.info Active vitamin D promotes the synthesis of calcium-binding proteins in intestinal cells, enhancing calcium uptake. nih.gov

The coordinated actions of PTH on these target organs ensure a rapid and effective response to fluctuations in blood calcium levels, highlighting its indispensable role in endocrine regulation and mineral balance. mhmedical.com

| Target Organ | Primary Action of PTH | Effect on Blood Calcium |

| Bones | Stimulates calcium release | Increases |

| Kidneys | Increases calcium reabsorption | Increases |

| Increases phosphate excretion | Indirectly increases | |

| Stimulates active Vitamin D production | Increases | |

| Intestine | Indirectly increases calcium absorption via Vitamin D | Increases |

Fundamentals of Tyrosine as a Key Amino Acid in Protein Structure, Function, and Signal Transduction

Tyrosine is a non-essential amino acid, meaning it can be synthesized by the human body from another amino acid, phenylalanine. wikipedia.org It is one of the 20 standard amino acids used by cells to build proteins. wikipedia.org The structure of tyrosine includes a phenol (B47542) side chain, which confers unique properties that are critical for its diverse biological roles. wikipedia.org

Role in Protein Structure and Function:

While generally classified as a hydrophobic amino acid, tyrosine's hydroxyl group on the phenol ring makes it more hydrophilic than phenylalanine. wikipedia.org This property allows it to participate in hydrogen bonding, which is important for the three-dimensional structure and stability of proteins.

Central Role in Signal Transduction:

The most significant function of tyrosine, beyond its role as a protein building block, lies in its participation in signal transduction pathways. wikipedia.orgwikipedia.org The hydroxyl group of the tyrosine residue can be phosphorylated by enzymes known as tyrosine kinases. wikipedia.organnualreviews.org This process, called tyrosine phosphorylation, is a key post-translational modification that acts as a molecular "on" or "off" switch in many cellular processes. wikipedia.org

Phosphorylation of tyrosine residues can:

Alter the enzymatic activity of a protein. annualreviews.org

Create binding sites for other proteins, particularly those containing SH2 domains, initiating a signaling cascade. wikipedia.org

Regulate a wide array of cellular activities, including cell growth, differentiation, metabolism, and motility. wikipedia.org

Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that are activated by the binding of extracellular ligands, such as growth factors. wikipedia.organnualreviews.org This binding triggers autophosphorylation of tyrosine residues within the receptor's intracellular domain, initiating downstream signaling pathways that ultimately reach the nucleus and can alter gene expression. wikipedia.org The Ras-MAPK pathway is a well-known example of a signaling cascade that is heavily reliant on tyrosine phosphorylation. caister.com

Furthermore, tyrosine residues can undergo other modifications, such as sulfation and nitration, which also play roles in regulating protein function and signaling. wikipedia.orgresearchgate.net

| Modification of Tyrosine | Enzyme Family | Functional Consequence |

| Phosphorylation | Tyrosine Kinases | Activation/inactivation of enzymes, creation of protein binding sites |

| Sulfation | Tyrosylprotein Sulfotransferases | Regulation of protein-protein interactions |

| Nitration | Peroxidases, Metal-heme proteins | Can alter protein function, associated with oxidative stress |

The versatility of the tyrosine side chain makes it an indispensable component of the cellular machinery, enabling complex communication and regulation within and between cells.

Structure

2D Structure

3D Structure

Propriétés

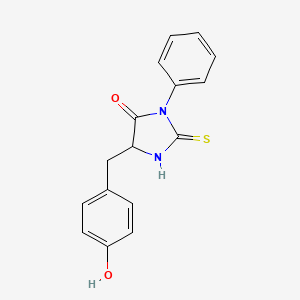

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFDDJINTNHAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952067 | |

| Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4332-95-0, 29588-08-7 | |

| Record name | Tyrosine phenylthiohydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4332-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Imidazolidinone, 5-((4-hydroxyphenyl)methyl)-3-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004332950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-5-((4-Hydroxyphenyl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029588087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine phenylthiohydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Interactions and Conformational Dynamics of Parathyroid Hormone Pth with Tyrosine Residues

Parathyroid Hormone Receptor 1 (PTH1R) Binding Mechanisms Involving Tyrosine

The interaction between parathyroid hormone (PTH) and its receptor, the parathyroid hormone 1 receptor (PTH1R), is a critical process in calcium and phosphate (B84403) homeostasis. This binding is a complex, multi-step process that involves specific domains of both the ligand and the receptor.

Two-Site Model of PTH/PTH-Related Protein (PTHrP) Binding to PTH1R.researchgate.netoup.commdpi.com

The binding of PTH and its related protein, PTHrP, to the PTH1R is best described by a two-site model. nih.govresearchgate.net This model posits that the interaction occurs in two main steps involving distinct regions of the hormone and the receptor. The initial contact is made between the C-terminal portion of the PTH or PTHrP molecule and the N-terminal extracellular domain (ECD) of the PTH1R. nih.govnih.gov This is followed by the interaction of the N-terminal region of the hormone with the juxtamembrane region of the receptor, which comprises the transmembrane helices and extracellular loops. nih.govnih.gov This second interaction is crucial for receptor activation and subsequent intracellular signaling. nih.gov

The N-terminal fragment of PTH, specifically residues 1-14, is responsible for binding to the transmembrane domain of the PTH1R. pnas.org While this interaction has low affinity on its own, it is essential for activating the receptor. pnas.orgguidetopharmacology.org Studies with ligand variants and photo-cross-linking have confirmed that this N-terminal fragment inserts deep into the core of the receptor's transmembrane domain, triggering the conformational changes necessary for signal transduction. pnas.orgnih.gov Although N-terminal fragments like PTH(1-14) can elicit very weak responses on their own, their interaction with the juxtamembrane region is the primary driver of receptor activation. nih.gov

The C-terminal fragment of PTH, encompassing residues 15-34, is the principal binding domain that interacts with the N-terminal extracellular domain (ECD) of the PTH1R. pnas.orgphysiology.org This interaction is responsible for the high affinity and specificity of the hormone for its receptor. pnas.org The binding of the C-terminal portion of PTH(1-34) to the N-terminal ECD serves as an initial docking step, which then facilitates the subsequent binding of the N-terminal region of the hormone to the transmembrane domains. nih.gov The crystal structure of the PTH1R ECD in complex with a PTH(15-34) fragment reveals that the peptide binds as a continuous α-helix within a hydrophobic groove of the ECD. nih.gov

Role of N-terminal PTH Residues (e.g., PTH(1-14)) in Transmembrane Domain Interaction

Structural Insights into PTH-PTH1R Complex Formation and Conformational Changes.oup.commdpi.comvirginia.edu

The binding of PTH to PTH1R induces significant conformational changes in the receptor. physiology.org Cryo-electron microscopy (cryo-EM) structures of the active PTH1R in complex with a long-acting PTH analog (LA-PTH) and a G-protein show that the LA-PTH binds as a continuous α-helix. nih.gov The C-terminal portion of the peptide interacts with the N-terminal domain of the receptor, while the N-terminal fragment is inserted into the transmembrane domain core, which activates the receptor. nih.gov

The interaction of PTH and PTHrP with PTH1R can stabilize different receptor conformations, which may explain their distinct biological effects. nih.govbiorxiv.org PTH and PTHrP can bind to at least two different high-affinity conformations of the PTH1R, termed R0 and RG. nih.gov The RG conformation is coupled to a G-protein and is sensitive to GTPγS, while the R0 conformation is not coupled to a G-protein and is insensitive to GTPγS. oup.com PTH(1-34) appears to bind with higher affinity to the R0 conformation compared to PTHrP(1-36). oup.com These different binding modes and resulting receptor conformations can lead to variations in signaling, such as transient versus prolonged cAMP responses. nih.gov

Evaluation of Tyrosine-Substituted PTH Analogs on Receptor Affinity and Efficacy.nih.gov

The substitution of specific amino acids, including tyrosine, in PTH analogs can significantly impact their affinity for the PTH1R and their efficacy in activating downstream signaling pathways.

Interactive Data Table: Key Domains in PTH-PTH1R Interaction

| Interacting Molecule & Domain | Function | Key Residues/Regions | Reference |

| PTH (N-terminus) | Receptor Activation | Residues 1-14 | nih.govpnas.org |

| PTH (C-terminus) | High-Affinity Binding | Residues 15-34 | pnas.orgphysiology.org |

| PTH1R (N-terminal ECD) | Initial Ligand Docking | Binds PTH(15-34) | nih.govnih.gov |

| PTH1R (Transmembrane Domain) | Signal Transduction | Binds PTH(1-14) | pnas.orgnih.gov |

Tyrosine Phosphorylation in PTH Signal Transduction at the Receptor Level

The interaction of Parathyroid Hormone (PTH) with its receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that extend beyond the canonical G protein pathways. bioscientifica.comnih.gov A critical aspect of this signaling network involves the rapid stimulation of protein tyrosine phosphorylation, a mechanism that modulates the function of various downstream effector proteins. bioscientifica.comnih.gov

Parathyroid hormone has been demonstrated to rapidly increase the activity of the non-receptor tyrosine kinase c-Src in target cells such as rat intestinal enterocytes. bioscientifica.comnih.gov This activation is a key event in the signal transduction pathway initiated by PTH. Studies have also reported PTH-induced changes in c-Src tyrosine phosphorylation and activity in osteoblastic cells. conicet.gov.ar The activation of c-Src is crucial for mediating some of the downstream effects of PTH, including the activation of other signaling molecules. nih.govconicet.gov.ar

Activation of Protein Tyrosine Kinases (PTKs) by PTH

PTH-Stimulated c-Src Tyrosine Kinase Activity in Target Cells (e.g., Enterocytes, Osteoblasts)

Biphasic Activation Kinetics of c-Src

The activation of c-Src by PTH in rat enterocytes follows a distinct biphasic pattern. bioscientifica.comnih.gov An initial, rapid, and transient phase of activation occurs, peaking at 30 seconds with an approximate 120% increase in activity. bioscientifica.comnih.gov This is followed by a second, more sustained phase that progressively increases, reaching about a 220% increase in activity by 5 minutes. bioscientifica.comnih.gov This kinetic profile suggests a complex regulatory mechanism controlling c-Src activity in response to PTH.

| Time Point | Increase in c-Src Activity (%) |

|---|---|

| 30 seconds | ~120% |

| 5 minutes | ~220% |

The activation of c-Src by PTH is intricately linked to heterotrimeric G proteins. bioscientifica.comnih.gov Upon stimulation of the PTH receptor, the associated G protein is activated, leading to the dissociation of its α and βγ subunits. nih.govbioscientifica.com Both the Gαs and Gβγ subunits play a role in activating c-Src. bioscientifica.comnih.gov

Under basal conditions, both Gαs and Gβ subunits are associated with c-Src. bioscientifica.comnih.gov Following PTH treatment, this association significantly increases, with the peak association of Gαs occurring at 30 seconds and Gβ at 15 seconds. bioscientifica.com This enhanced association is thought to induce conformational changes in the c-Src enzyme, increasing its accessibility to substrates. bioscientifica.com Specifically, the Gβγ complex is a critical downstream effector, as blocking Gβ subunits with an antibody prevents the PTH-dependent phosphorylation of c-Src at Tyr416. bioscientifica.comnih.gov This indicates that Gβγ subunits are essential for the full activation of c-Src in response to PTH. bioscientifica.comnih.gov

Calcium ions (Ca2+) are crucial upstream activators in the PTH-stimulated c-Src signaling pathway in enterocytes. bioscientifica.comnih.gov The activation of c-Src involves two key tyrosine phosphorylation events: an initial dephosphorylation of Tyrosine 527 (Tyr527) followed by the phosphorylation of Tyrosine 416 (Tyr416). bioscientifica.comnih.gov The dephosphorylation of Tyr527, an inhibitory site, occurs within seconds of PTH treatment, leading to an initial activation. bioscientifica.comnih.gov This is followed by the phosphorylation of Tyr416 in the activation loop, resulting in a more sustained activation. bioscientifica.comnih.gov

The modulation of these tyrosine residues is dependent on calcium. bioscientifica.comnih.gov The removal of extracellular Ca2+ or the chelation of intracellular Ca2+ suppresses both the dephosphorylation of Tyr527 and the phosphorylation of Tyr416. bioscientifica.comnih.gov This demonstrates that calcium signaling is a necessary component for the conformational changes and subsequent activation of c-Src induced by PTH. bioscientifica.comnih.gov

| Condition | Effect on Tyr527 Dephosphorylation | Effect on Tyr416 Phosphorylation |

|---|---|---|

| PTH Stimulation | Increased | Increased |

| Removal of Extracellular Ca2+ | Suppressed | Suppressed |

| Chelation of Intracellular Ca2+ | Suppressed | Suppressed |

In rat enterocytes, PTH stimulates the activity of Phosphoinositide 3-Kinase (PI3K), a lipid kinase involved in various cellular processes. nih.govconicet.gov.ar This activation is dependent on c-Src, as inhibitors of c-Src kinase abolish the PTH-induced PI3K activity. nih.govconicet.gov.ar

Co-immunoprecipitation studies have revealed a constitutive association between c-Src and the p85α regulatory subunit of PI3K. nih.govconicet.gov.ar This association is enhanced following treatment with PTH. nih.govconicet.gov.ar The interaction likely occurs via the SH2 domain of the p85α subunit. nih.gov Furthermore, PTH enhances the tyrosine phosphorylation of the p85α subunit, an effect that is also blocked by c-Src inhibitors. nih.govconicet.gov.ar These findings indicate that c-Src plays a central role in the PTH-dependent activation of PI3K by forming a signaling complex and mediating the tyrosine phosphorylation of the PI3K regulatory subunit. nih.govconicet.gov.ar This PI3K signaling pathway, in turn, contributes to the PTH-mediated activation of other downstream effectors like Akt/PKB and the MAP kinases ERK1 and ERK2. nih.govconicet.gov.ar

Mechanistic Role of G-protein Subunits (Gβγ, Gαs) in c-Src Activation

Regulation of Protein Tyrosine Phosphatases (PTPs) by PTH

The biological effects of Parathyroid Hormone (PTH) are intricately linked to the phosphorylation state of intracellular proteins, a process governed by the interplay between protein kinases and protein tyrosine phosphatases (PTPs). While the role of protein kinases in mediating PTH signaling is well-established, the regulatory function of PTPs in this cascade is an area of growing research. PTPs are crucial for dephosphorylating tyrosine residues, thereby modulating the duration and intensity of signaling events initiated by PTH.

Research has identified a specific bone-related receptor protein tyrosine phosphatase, osteotesticular PTP (OST-PTP), as a target of PTH regulation in osteoblast-like cells. nih.govnih.gov Studies using rat osteosarcoma cells (UMR 106) have demonstrated that treatment with rat PTH (1-34) leads to a significant increase in the messenger RNA (mRNA) levels of OST-PTP. nih.govnih.gov This upregulation is both concentration- and time-dependent. A detectable increase in OST-PTP mRNA is observed at PTH concentrations as low as 1 nM, with a maximal response of a 6- to 10-fold increase occurring at a concentration of 100 nM after 8 hours of exposure. nih.govnih.govwikipedia.org

The induction of OST-PTP by PTH appears to be a secondary response, as it is dependent on new protein synthesis. nih.govnih.gov The administration of cycloheximide, a protein synthesis inhibitor, abolishes the PTH-induced increase in OST-PTP mRNA. nih.govwikipedia.org This suggests that PTH initially stimulates the production of other proteins that, in turn, activate the transcription of the OST-PTP gene. Furthermore, the signaling cascade mediating this effect primarily involves the protein kinase A (PKA) pathway. nih.govnih.govoup.com Analogs of cyclic AMP (cAMP), the second messenger that activates PKA, were found to be as effective or even more so than PTH in enhancing OST-PTP mRNA levels. nih.govwikipedia.org Conversely, activators of the protein kinase C (PKC) pathway, another signaling route for PTH, did not affect OST-PTP expression. oup.com

The regulation of OST-PTP by PTH is highly specific. The expression of a structurally similar PTP, the rat leucocyte antigen-related molecule, remains unaffected by PTH treatment. nih.govwikipedia.org This specificity underscores the targeted role of OST-PTP in the modulation of osteoblast function by PTH. nih.govnih.gov The controlled expression of OST-PTP, which is also regulated during different stages of osteoblast differentiation, suggests its critical involvement in bone remodeling processes influenced by PTH. oup.com

| Parameter | Observation | Source |

| PTP Target | Osteotesticular Protein Tyrosine Phosphatase (OST-PTP) | nih.govnih.gov |

| Cell Type | Rat osteoblast-like cells (UMR 106) | nih.gov |

| Effect of PTH | Upregulation of OST-PTP mRNA | nih.govnih.gov |

| Time Dependence | Threshold at 4 hours, maximal response at 8 hours | nih.govnih.govwikipedia.org |

| Concentration Dependence | Threshold at ≤ 1nM rPTH, maximal response at 100 nM rPTH | nih.govnih.govwikipedia.org |

| Fold Increase | 6- to 10-fold above control levels | nih.govnih.govwikipedia.org |

| Mechanism | Secondary response, dependent on protein synthesis | nih.govnih.gov |

| Signaling Pathway | Primarily mediated by the Protein Kinase A (PKA) pathway | nih.govnih.govoup.com |

The balanced regulation of tyrosine phosphorylation is fundamental to the dual anabolic and catabolic actions of Parathyroid Hormone (PTH) on bone. mdpi.com This balance is maintained by the coordinated activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). nih.gov In PTH-responsive cells, particularly osteoblasts and osteoclasts, various PTPs play distinct and sometimes opposing roles to fine-tune the cellular response to PTH signaling.

In osteoblasts, PTH signaling is known to influence proliferation, differentiation, and function. plos.org PTPs are integral to modulating these processes. For instance, the inhibition of OST-PTP has been shown to abrogate the differentiation of cultured osteoblasts. molbiolcell.org This highlights its positive regulatory role in bone formation. Other PTPs, such as PTP1B, are also expressed in osteoblasts and their inhibition can stimulate osteoblast proliferation. researchgate.net The expression of MAPK phosphatase-1 (MKP-1), a dual-specificity phosphatase that dephosphorylates MAPKs, is also induced by PTH. nih.gov This induction of MKP-1 can lead to the dephosphorylation and inactivation of MAPKs, thereby providing a negative feedback loop to control the duration of PTH-stimulated signaling pathways that are involved in both cell proliferation and differentiation. nih.gov

The influence of PTH on osteoclasts, the bone-resorbing cells, is primarily indirect and mediated through osteoblasts. wikipedia.orgwikipedia.orgmhmedical.com PTH stimulates osteoblasts to produce factors like RANKL (Receptor Activator of Nuclear Factor-κB Ligand), which in turn promotes osteoclast differentiation and activity. mdpi.comimrpress.com PTPs are also key players in regulating osteoclast function. For example, PTP-OC, a receptor-type phosphatase found in osteoclasts, is involved in their resorption activity. molbiolcell.org Another PTP, SHP-1 (encoded by the PTPN6 gene), acts as a negative regulator of osteoclast function in vivo. molbiolcell.org Conversely, tyrosine phosphatase epsilon (PTPε) has been identified as a positive regulator of osteoclast function, and its absence leads to defects in bone resorption. molbiolcell.orghubrecht.eu

The intricate interplay between different PTPs in both osteoblasts and osteoclasts is crucial for the balanced skeletal remodeling response to PTH. For example, while PTH can stimulate bone formation through the upregulation of certain PTPs in osteoblasts, it can also indirectly promote bone resorption by influencing osteoblast-osteoclast communication, a process that is also modulated by various PTPs. This complex network of PTPs ensures a controlled response to PTH, allowing for the maintenance of bone homeostasis. The dysregulation of this balance can contribute to skeletal diseases. nih.gov

| PTP | Cell Type | Role in PTH-Responsive Cells | Source |

| OST-PTP | Osteoblasts | Positive regulator of differentiation; upregulated by PTH. | nih.govmolbiolcell.org |

| MKP-1 | Osteoblasts | Negative feedback regulator of MAPK signaling; induced by PTH. | nih.gov |

| PTP1B | Osteoblasts | Its inhibition stimulates proliferation. | researchgate.net |

| PTP-OC | Osteoclasts | Involved in resorption activity. | molbiolcell.org |

| SHP-1 | Osteoclasts | Negative regulator of osteoclast function. | molbiolcell.org |

| PTPε | Osteoclasts | Positive regulator of osteoclast structure and function. | molbiolcell.orghubrecht.eu |

Intracellular Signaling Cascades and Cellular Outcomes Modulated by Tyrosine Phosphorylation in Pth Action

Interplay of Tyrosine Phosphorylation with Canonical PTH/PTH1R Signaling Pathways

Tyrosine phosphorylation does not operate in isolation but rather engages in extensive crosstalk with the primary G protein-mediated signaling arms of the PTH1R. This integration allows for a finer tuning of the cellular response to PTH, influencing the magnitude, duration, and nature of the downstream signals.

The activation of adenylyl cyclase and the subsequent rise in intracellular cAMP and PKA activity is a hallmark of PTH1R signaling. imrpress.comnih.gov Tyrosine kinase pathways are intricately linked with this canonical cascade. In rat enterocytes, the AC/cAMP/PKA pathway, along with c-Src and calcium, is an upstream contributor to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by PTH. conicet.gov.arconicet.gov.ar

Furthermore, recent studies have identified Focal Adhesion Kinase (FAK) as a modulator of PTH1R signaling. FAK, a non-receptor tyrosine kinase, can phosphorylate key components of the cAMP pathway, including the Gsα subunit, the PTH1R itself, and phosphodiesterase 8A (PDE8A), thereby influencing intracellular cAMP levels. researchgate.netbiorxiv.org This indicates a feedback loop where tyrosine kinase activity can directly regulate the machinery of the cAMP pathway.

The PTH1R also couples to Gq proteins, activating PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers IP3 and DAG, leading to calcium mobilization and PKC activation. imrpress.comconicet.gov.aroup.com This pathway is also a nexus for interaction with tyrosine kinase signaling. Early studies in rat enterocytes showed that PTH stimulates the tyrosine phosphorylation of a specific PLC isoform, PLCγ. conicet.gov.arconicet.gov.ar

PKC activation is a critical downstream event that integrates signals from multiple upstream activators. It is a known mediator of PTH-stimulated MAPK activation. oup.comoup.com The relationship is complex, with evidence for crosstalk between the cAMP/PKA and PLC/PKC pathways, where they can be regulated in opposition at specific PTH concentrations. nih.gov As mentioned, PTH can also activate certain PKC isoforms through a PLC-independent, but PKA-dependent, mechanism. nih.govnih.gov In turn, activated PKC can phosphorylate the PTH1R, contributing to the regulation of receptor signaling and desensitization. nih.govoup.com

A major consequence of PTH-induced tyrosine kinase activity is the activation of MAPK cascades, including the Extracellular signal-Regulated Kinases (ERK1/2), p38 MAPK, and JNK. cambridge.org In various cell types, PTH and PTHrP have been shown to stimulate the phosphorylation and activation of these kinases. oup.comwjgnet.com This activation is critically dependent on the activity of the non-receptor tyrosine kinase c-Src. conicet.gov.arbioscientifica.comnih.gov Pharmacological inhibition of Src family kinases effectively blocks PTH-induced MAPK activation. nih.gov

The signaling network upstream of MAPK activation by PTH is multifaceted, involving not only c-Src but also phosphoinositide 3-kinase (PI3K), the cAMP/PKA pathway, and changes in intracellular calcium. conicet.gov.arconicet.gov.ar While ERK1/2 and p38 are generally activated by PTH/PTHrP wjgnet.comwjgnet.com, the JNK pathway can be negatively regulated by PTH in a PKA-dependent manner in osteoblastic cells. oup.com

A specific mechanism for how the PTH1R, a GPCR, engages the tyrosine kinase c-Src to activate ERK1/2 has been elucidated. Following PTH binding, the G protein dissociates into its Gα and Gβγ subunits. In rat enterocytes, it has been demonstrated that the Gβγ subunits play a crucial role. bioscientifica.com Under basal conditions, c-Src is associated with both Gαs and Gβ subunits, and this association is enhanced upon PTH stimulation. bioscientifica.com The Gβγ subunits released upon receptor activation are instrumental in activating c-Src. This is supported by findings that blocking Gβγ subunits with a specific antibody prevents PTH-dependent phosphorylation of c-Src at its activating tyrosine residue (Tyr416) and consequently abolishes the activation of ERK1/2. bioscientifica.com This establishes a clear signaling axis from the PTH1R to Gβγ, then to c-Src, and finally to the ERK1/2 cascade. bioscientifica.com

The phosphorylation of the PTH1R itself is a key regulatory event that fine-tunes MAPK signaling, particularly the kinetics of ERK1/2 activation. Agonist binding promotes the phosphorylation of the receptor's intracellular C-terminal tail by GRKs and, to a lesser extent, by PKA and PKC. nih.govoup.comresearchgate.net This phosphorylation creates docking sites for β-arrestin proteins.

The recruitment of β-arrestin is not just for receptor desensitization and internalization; it also serves as a scaffold for signaling complexes. researchgate.net Proline-rich motifs within the C-terminus of the PTH1R facilitate the scaffolding of a complex containing β-arrestin and c-Src. researchgate.net The formation of this receptor/β-arrestin/c-Src "signalosome" is a critical event for robust ERK1/2 activation. Research has shown that disrupting the receptor's ability to be phosphorylated and to bind β-arrestin significantly prolongs the duration of ERK1/2 activation. physiology.org This suggests that initial G protein-mediated signaling leads to a transient wave of ERK activation, while the subsequent phosphorylation- and β-arrestin-dependent phase governs a more sustained, and potentially functionally distinct, ERK signal originating from internalized receptors.

Linkage to Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38, JNK)

Mechanisms of ERK1/2 Activation via Gβγ-c-Src Axis

Downstream Cellular and Molecular Effects Governed by Tyrosine Phosphorylation in Response to PTH

The activation of tyrosine kinase-dependent signaling cascades, particularly the MAPK pathways, by PTH and PTHrP translates into significant changes in cellular behavior. These effects are highly context-dependent, varying with cell type and physiological state.

In rat enterocytes, the c-Src- and MAPK-dependent signaling initiated by PTH leads to an increase in DNA synthesis and cellular proliferation. bioscientifica.com In the context of cancer, particularly colorectal cancer, PTHrP leverages these pathways to promote a more aggressive phenotype. Activation of Src, ERK1/2, and p38 by PTHrP drives cell cycle progression and proliferation, partly by increasing the expression of key regulatory proteins such as Cyclin D1 and the proto-oncogene c-Myc. wjgnet.com This signaling also enhances cancer cell migration. wjgnet.com Furthermore, PTHrP can promote tumor-induced angiogenesis by stimulating the expression of proangiogenic factors like Vascular Endothelial Growth Factor (VEGF) through a PKC-dependent activation of ERK1/2 and p38. mdpi.com

In bone biology, PTH-induced ERK1/2 activation in osteoblasts is associated with the regulation of cell proliferation, differentiation, and apoptosis. researchgate.net A direct molecular consequence of this pathway is the enhanced expression of the transcription factor c-fos, a component of the AP-1 complex that regulates the expression of numerous genes involved in cell growth and differentiation. physiology.org In pathological states like intestinal fibrosis, the PTHrP/PTH1R system has been shown to induce the expression of the osteogenic transcription factor RUNX2 via the PKA pathway, contributing to the disease process. mdpi.com

Data Tables

Table 1: Key Kinases in PTH-Mediated Tyrosine Phosphorylation Signaling

| Kinase Family | Specific Kinase(s) | Upstream Activators (in PTH context) | Key Downstream Targets/Pathways | Reference(s) |

| Non-Receptor Tyrosine Kinase | c-Src | PTH1R, Gβγ subunits, Calcium | PLCγ, PI3K, ERK1/2, p38 MAPK, Met | conicet.gov.arbioscientifica.comwjgnet.comnih.gov |

| Non-Receptor Tyrosine Kinase | FAK | Mechanical signals, PTH1R | Gsα, PTH1R, PDE8A | researchgate.netbiorxiv.org |

| Serine/Threonine Kinase | PKA | Adenylyl Cyclase / cAMP | PKC (indirectly), JNK (inhibits), RUNX2 | nih.govoup.commdpi.com |

| Serine/Threonine Kinase | PKC | PLC/DAG, PKA (PLC-independent) | ERK1/2, p38, PTH1R | nih.govoup.comoup.commdpi.com |

| Mitogen-Activated Protein Kinase | ERK1/2 | c-Src, PI3K, PKA, PKC, Gβγ | c-fos, Cyclin D1, c-Myc, RSK | physiology.orgbioscientifica.comwjgnet.com |

| Mitogen-Activated Protein Kinase | p38 | c-Src, MKK3/6 | VEGF, Met | wjgnet.commdpi.comwjgnet.comconicet.gov.ar |

| Mitogen-Activated Protein Kinase | JNK | Stress, Cytokines (Inhibited by PTH/PKA) | c-Jun (Inhibited by PTH/PKA) | oup.comphysiology.orghkust.edu.hk |

| Lipid Kinase | PI3K | c-Src | Akt/PKB, ERK1/2 | conicet.gov.ar |

Table 2: Cellular Outcomes of PTH/PTHrP-Induced Tyrosine Phosphorylation

| Cellular Process | Key Mediating Pathways | Resulting Molecular Changes | Cell/Tissue Context | Reference(s) |

| Proliferation | c-Src → MAPK | Increased DNA synthesis | Rat Enterocytes | bioscientifica.com |

| Proliferation / Cell Cycle Progression | Src, ERK1/2, p38 | Increased Cyclin D1, c-Myc expression | Colorectal Cancer Cells | wjgnet.com |

| Migration | ERK/RSK | Increased FAK expression | Colorectal Cancer Cells | wjgnet.com |

| Gene Expression | ERK1/2 | Increased c-fos expression | Osteoblasts | physiology.org |

| Gene Expression | PKA | Increased RUNX2 expression | Intestinal Fibrosis Model | mdpi.com |

| Angiogenesis | PKC → ERK1/2, p38 | Increased VEGF expression | Breast Cancer Bone Metastasis | mdpi.com |

| Apoptosis | ERK1/2 | Regulation of apoptosis | Osteoblasts | researchgate.net |

Regulation of Gene Expression (e.g., c-fos, SOST, RANKL, IL-6, Wnt pathway effectors like β-catenin, Cyclin D1, RUNX2)

The transcriptional landscape of target cells is profoundly altered by PTH, and tyrosine phosphorylation-dependent pathways are key contributors to this regulation. PTH stimulation can lead to the rapid and transient expression of immediate-early genes like c-fos , a component of the AP-1 transcription factor. nih.gov While the PKA pathway is a primary driver through phosphorylation of the cAMP response element-binding protein (CREB), studies using general tyrosine kinase inhibitors like genistein (B1671435) have shown that tyrosine phosphorylation is also required for the full transcriptional activation of CREB and subsequent c-fos induction. This suggests a cooperative or sequential signaling mechanism where both PKA and tyrosine kinase pathways, potentially involving Glycogen Synthase Kinase-3 (GSK-3), converge to regulate gene expression.

PTH exerts significant control over bone remodeling by modulating the expression of key regulatory factors. It upregulates the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblasts and osteocytes, which is essential for osteoclast differentiation and bone resorption. nih.govmdpi.comnih.gov Conversely, PTH suppresses the expression of Sclerostin (SOST) , an inhibitor of bone formation produced by osteocytes. nih.govmdpi.com While the cAMP/PKA pathway is central to both processes, tyrosine kinase signaling also plays a role. frontiersin.orgnih.gov For instance, the cytokine Interleukin-6 (IL-6) , which is induced by PTH in bone marrow stromal cells and osteoblasts, can itself activate signaling pathways that promote RANKL expression, and IL-6 is a known mediator of PTH's effects on the hematopoietic system. nih.govmdpi.complos.org

Furthermore, PTH signaling cross-talks extensively with the Wnt signaling pathway , a critical regulator of osteoblast differentiation and bone formation. nih.govbioscientifica.com PTH can promote the stabilization and nuclear accumulation of β-catenin , the central effector of the canonical Wnt pathway. mdpi.commdpi.com This can occur through multiple mechanisms, including PKA-dependent phosphorylation of β-catenin and the PTH1R forming a complex with the Wnt co-receptor LRP6, leading to its phosphorylation and the subsequent stabilization of β-catenin. mdpi.commdpi.combioscientifica.comfrontiersin.org Tyrosine kinases like Src are known to phosphorylate β-catenin, suggesting another potential point of integration for PTH signaling. nih.gov The stabilization of β-catenin leads to the transcription of Wnt target genes, including Cyclin D1 and the master osteogenic transcription factor RUNX2 , both of which are crucial for osteoblast proliferation and differentiation. mdpi.comumw.edu.plmdpi.com PTH has been shown to upregulate Cyclin D1 expression in early osteoblastic cells and periosteal skeletal stem cells, an effect that can be dependent on PKC and MAPK signaling pathways like ERK1/2, which are themselves modulated by tyrosine kinases. mdpi.comfrontiersin.org PTH also enhances the expression and activity of RUNX2, a process that involves PKA and other kinases that phosphorylate the transcription factor, thereby promoting osteogenesis. nih.govnih.gov

Table 1: PTH-Regulated Genes and Associated Tyrosine Phosphorylation-Linked Pathways

| Gene Target | Cellular Source | Effect of PTH | Associated Tyrosine Phosphorylation-Linked Pathways | References |

| c-fos | Osteoblastic Cells | Upregulation | Requires tyrosine kinase activity (e.g., GSK-3) for full CREB activation. | nih.gov |

| SOST | Osteocytes | Downregulation | Indirectly influenced by pathways that cross-talk with Wnt signaling. | nih.govmdpi.com |

| RANKL | Osteoblasts, Osteocytes | Upregulation | Mediated partly by PTH-induced cytokines (e.g., IL-6) that use tyrosine kinase signaling. | nih.govmdpi.comnih.govplos.org |

| IL-6 | Osteoblasts, Stromal Cells | Upregulation | A downstream mediator of PTH action that itself activates tyrosine kinase pathways (e.g., STAT3). | nih.govnih.govplos.org |

| β-catenin | Osteoblasts | Stabilization/Activation | Cross-talk with Src kinase; activation of LRP6 (a Wnt co-receptor). | mdpi.commdpi.combioscientifica.com |

| Cyclin D1 | Osteoblastic Cells | Upregulation | Mediated by PKC and MAPK/ERK pathways, which are downstream of tyrosine kinases. | mdpi.comnih.govfrontiersin.org |

| RUNX2 | Osteoblasts | Upregulation/Activation | Regulated by PKA and MAPK pathways, which integrate with tyrosine kinase signals. | mdpi.comnih.govnih.gov |

Influence on Cell Proliferation, Differentiation, and Survival in PTH Target Tissues (e.g., Osteoblasts, Enterocytes)

The net effect of PTH on bone mass is determined by its ability to modulate the number and activity of bone cells. Tyrosine phosphorylation signaling is integral to these cellular outcomes.

In osteoblasts , PTH can stimulate proliferation, promote differentiation from precursors, and inhibit apoptosis, collectively increasing the number of bone-forming cells. nih.govnih.govresearchgate.net The proliferative effect in early osteoblastic cells is linked to the upregulation of Cyclin D1, which is driven by signaling cascades including the ERK/MAPK pathway. nih.govfrontiersin.org PTH-induced activation of ERK1/2 can be biphasic, with early phases mediated by tyrosine kinases. bioscientifica.com Furthermore, PTH promotes osteoblast survival by inhibiting apoptosis. nih.govnih.gov This pro-survival signaling involves the activation of pathways like PI3-kinase (PI3K)/Akt, which can be stimulated downstream of receptor tyrosine kinases or non-receptor tyrosine kinases like Src. plos.orgconicet.gov.ar PTH also drives the differentiation of osteoprogenitors into mature osteoblasts, a process regulated by the coordinated action of transcription factors like RUNX2 and signaling pathways including p38 MAPK, which can be activated by PTH. nih.govfrontiersin.org

In the small intestine, enterocytes are also direct targets of PTH action. conicet.gov.ar PTH stimulates the proliferation of duodenal cells, an effect mediated by the activation of the MAPK pathway (ERK1 and ERK2). conicet.gov.ar This activation is dependent on upstream signaling from c-Src kinase and PI3K, demonstrating a clear role for tyrosine phosphorylation in the mitogenic effects of PTH in the gut. conicet.gov.arconicet.gov.ar PTH also stimulates the tyrosine phosphorylation of Phospholipase C gamma (PLCγ) in enterocytes via a Src-dependent mechanism. conicet.gov.arresearchgate.net These signaling events are crucial for modulating intestinal cell functions, including proliferation and survival, which are vital for maintaining the integrity and absorptive capacity of the intestinal lining. conicet.gov.arconicet.gov.ar

Table 2: Influence of PTH-Mediated Tyrosine Phosphorylation on Target Cells

| Target Tissue/Cell | Cellular Outcome | Key Tyrosine Phosphorylation-Related Mediators | References |

| Osteoblasts | Proliferation | ERK/MAPK pathway, Cyclin D1 | nih.govbioscientifica.comfrontiersin.org |

| Differentiation | p38 MAPK, RUNX2 | nih.govfrontiersin.org | |

| Survival (Anti-apoptosis) | PI3K/Akt pathway | plos.orgnih.govconicet.gov.ar | |

| Enterocytes | Proliferation | c-Src, PI3K, ERK/MAPK pathway | conicet.gov.arconicet.gov.ar |

| Survival/Signaling | c-Src, PLCγ phosphorylation | conicet.gov.arresearchgate.net |

Impact on Bone Remodeling Processes and Mesenchymal Cell Regulation within the Bone Marrow Niche

The process of bone remodeling—the coupled action of bone resorption by osteoclasts and bone formation by osteoblasts—is the primary target of PTH's physiological function in the skeleton. mdpi.com Tyrosine kinases are fundamentally important in this process; for example, Src kinase activity is essential for osteoclast function. mdpi.com While PTH's effect on osteoclasts is indirect, its regulation of osteoblasts and their progenitors within the bone marrow niche dictates the rate and balance of remodeling. frontiersin.orgnih.gov

PTH directly influences the behavior of mesenchymal cells, including skeletal stem cells (SSCs) or mesenchymal progenitors, within the bone marrow niche. nih.govnih.gov A key anabolic mechanism of PTH involves increasing the number of osteoblasts by stimulating the migration and differentiation of these progenitors. plos.org Research has shown that PTH stimulates mature osteoblasts and osteocytes to release chemotactic factors that recruit mesenchymal progenitors to the bone surface. plos.org One such factor is Amphiregulin, a ligand for the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. plos.org Upon release, Amphiregulin binds to EGFR on mesenchymal progenitors, activating intracellular tyrosine kinase signaling cascades, including the PI3K/Akt and p38 MAPK pathways, which are critical for promoting their migration. plos.orgfrontiersin.org Therefore, PTH leverages a tyrosine kinase-based signaling system to bridge communication between mature bone cells and their precursors, enhancing the supply of new osteoblasts for bone formation. plos.org

Activation of the PTH receptor on osteoblasts has been shown to expand the hematopoietic stem cell (HSC) pool, an effect mediated through the Notch1/Jagged1 signaling pathway. nih.gov This highlights the role of osteoblasts as key components of the bone marrow niche, regulating both hematopoietic and mesenchymal lineages. nih.gov By modulating the release of factors like IL-6, RANKL, and Amphiregulin, and by engaging in direct cell-cell communication, PTH-stimulated osteoblasts orchestrate the complex cellular dynamics within the niche that are essential for both bone homeostasis and hematopoiesis. plos.orgmdpi.complos.orgnih.gov

Tyrosine Metabolism and Degradation in the Context of Endocrine Function and Disease

Tyrosine Catabolism Pathways and Associated Enzymes

The breakdown of tyrosine, primarily occurring in the liver, is a multi-step enzymatic process that converts the amino acid into intermediates for the citric acid cycle, thereby serving as a source of energy. royalsocietypublishing.org This pathway is critical for disposing of excess tyrosine, the accumulation of which can be toxic. ontosight.ai

The catabolism of L-tyrosine begins with the action of Tyrosine Aminotransferase (TAT) , an enzyme that catalyzes the transfer of an amino group from tyrosine to α-ketoglutarate. nih.govwikilectures.eu This reaction yields L-glutamate and 4-hydroxyphenylpyruvate (p-hydroxyphenylpyruvate). nih.govwikipedia.org

The subsequent step is catalyzed by 4-Hydroxyphenylpyruvate Dioxygenase (HPD) , a non-heme iron-containing oxygenase. wikipedia.org HPD facilitates the conversion of 4-hydroxyphenylpyruvate to homogentisate (B1232598). wikipedia.orgfrontiersin.org This reaction is a critical juncture; deficiencies in HPD activity can lead to a rare metabolic disorder known as tyrosinemia type III, characterized by elevated blood tyrosine levels. wikipedia.orgresearchgate.net

Table 1: Key Enzymes in the Initial Steps of Tyrosine Catabolism

| Enzyme Name | Abbreviation | Substrate | Product |

| Tyrosine Aminotransferase | TAT | L-Tyrosine | 4-Hydroxyphenylpyruvate |

| 4-Hydroxyphenylpyruvate Dioxygenase | HPD | 4-Hydroxyphenylpyruvate | Homogentisate |

Following its formation, homogentisate undergoes further degradation. The aromatic ring of homogentisate is opened by the enzyme homogentisate 1,2-dioxygenase, which requires the incorporation of another oxygen molecule. wikipedia.org This reaction produces maleylacetoacetate. wikipedia.orgfrontiersin.org

Maleylacetoacetate is then isomerized to fumarylacetoacetate by the enzyme maleylacetoacetate cis-trans-isomerase, a reaction that utilizes glutathione (B108866) as a coenzyme. wikipedia.org The final step in the pathway is the hydrolysis of fumarylacetoacetate by fumarylacetoacetate hydrolase, which cleaves the molecule into fumarate (B1241708) and acetoacetate . wikipedia.orgfrontiersin.org These end products can then enter central metabolic pathways; fumarate is an intermediate of the citric acid cycle, and acetoacetate, a ketone body, can be converted to acetyl-CoA for use in the citric acid cycle or for fatty acid synthesis. wikipedia.org

Initial Steps Involving Tyrosine Aminotransferase (TAT) and 4-Hydroxyphenylpyruvate Dioxygenase (HPD)

Interactions with Endocrine Regulation and Pathophysiological States

The metabolism of tyrosine does not occur in isolation and is subject to influence by and can influence various endocrine regulatory mechanisms and disease states.

Tyrosine kinase inhibitors (TKIs) are a class of targeted cancer therapies that interfere with signaling pathways involved in cell proliferation and growth. nih.gov While effective, these agents can be nonselective and cause a range of endocrine-related side effects, including impacts on bone metabolism. nih.govoup.com

Several studies have reported that treatment with TKIs is associated with alterations in mineral and bone metabolism. bioscientifica.com A notable effect observed with some TKIs, such as sunitinib (B231) and sorafenib, is the development of hypophosphatemia and subsequent increases in parathyroid hormone (PTH) levels, sometimes resulting in secondary hyperparathyroidism. mdpi.comresearchgate.net

In one study of patients with metastatic renal cell carcinoma treated with multi-target TKIs, the mean PTH value significantly increased during therapy and returned to baseline after treatment cessation. nih.gov This was accompanied by a significant decrease in serum phosphate (B84403) and a slight decrease in calcium levels. nih.gov The proposed mechanisms for these effects include off-target inhibition of tyrosine kinases present on bone cells, which can disrupt normal bone turnover and mineral homeostasis. bioscientifica.comresearchgate.net For instance, imatinib (B729) has been shown to decrease bone resorption markers despite causing secondary hyperparathyroidism. bioscientifica.com This suggests a complex interplay where TKIs may directly inhibit osteoclast activity while also inducing a state of drug-induced hyperparathyroidism. bioscientifica.comnih.gov Hypocalcemia has also been reported as a side effect of various TKIs, which can be symptomatic and requires careful monitoring. tandfonline.com

Table 2: Reported Effects of Select TKIs on Mineral Homeostasis

| TKI Class/Drug | Effect on Phosphate | Effect on PTH | Effect on Calcium |

| Sunitinib, Sorafenib | ↓ (Hypophosphatemia) | ↑ | ↓ or Low-Normal mdpi.com |

| Imatinib | ↓ (Hypophosphatemia) | ↑ | ↓ bioscientifica.com |

| Lenvatinib | Not specified | Not specified | ↓ (Hypocalcemia) researchgate.nettandfonline.com |

Primary hyperparathyroidism (PHPT) is an endocrine disorder characterized by excessive secretion of PTH, leading to hypercalcemia. nih.govmdpi.com This condition is primarily caused by a parathyroid adenoma. mdpi.com The biochemical hallmarks of PHPT, namely elevated PTH and calcium levels, can potentially affect neuropsychological function. nih.gov

Calcium plays a crucial role in the regulation of neurotransmitter release at the synapse. nih.gov It is thought that the hypercalcemia seen in PHPT may interfere with this process by altering monoamine metabolism in the central nervous system, which could lead to changes in mood and cognition. psychiatryonline.org Neuropsychological symptoms such as depression, anxiety, and cognitive dysfunction are recognized features of PHPT. psychiatryonline.orgmdpi.com While these symptoms are more common in severe hypercalcemia, they have also been reported in patients with mild cases. psychiatryonline.org The precise mechanisms linking the hypercalcemic state of PHPT to changes in the metabolism of tyrosine-derived neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) are still under investigation, but the clinical association suggests a significant interaction between calcium homeostasis and brain chemistry. nih.govpsychiatryonline.org

Based on a comprehensive review of scientific literature, there is no evidence of a specific chemical compound referred to as "PTH-tyrosine" that has a defined role in modulating tyrosine hydroxylase function or monoamine neurotransmitter levels. The search for research findings on this particular compound yielded no results.

Scientific literature extensively details the individual roles of Parathyroid Hormone (PTH), Parathyroid Hormone-related Protein (PTHrP), and the amino acid Tyrosine in various physiological processes.

Tyrosine is a well-established precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. wikipedia.orgacs.org The conversion of tyrosine to L-DOPA by the enzyme tyrosine hydroxylase is the rate-limiting step in this critical pathway. nih.govnih.govwikipedia.org The availability of tyrosine can influence the rate of dopamine synthesis. uib.no

Tyrosine Hydroxylase (TH) is a highly regulated enzyme. researchgate.net Its activity is modulated by factors such as phosphorylation and feedback inhibition from catecholamines. nih.govwikipedia.orgnih.gov

Parathyroid Hormone (PTH) and Parathyroid Hormone-related Protein (PTHrP) are crucial hormones in calcium homeostasis. nih.gov Some research has explored the interaction between the serotonergic system and PTHrP in specific contexts, such as mammary gland function during lactation, but this does not involve a direct chemical linkage with tyrosine to form a new compound. nih.govplos.orgbiorxiv.org

The term "this compound" does not appear in the scientific lexicon as a compound that directly influences the enzymatic activity of tyrosine hydroxylase or the levels of monoamine neurotransmitters. Therefore, it is not possible to provide an article on the specified topic as the subject matter is not supported by existing research.

Advanced Methodologies and Research Approaches for Investigating Pth Tyrosine Interplay

Analytical Techniques for Quantitative and Qualitative Assessment of Tyrosine and Phosphotyrosine in Biological Systems

The study of tyrosine and its phosphorylated form, phosphotyrosine, within biological contexts relies on a suite of powerful analytical techniques. These methods are essential for both identifying and quantifying these molecules, which are often present in low abundance. nih.gov

Mass spectrometry (MS) is a cornerstone for the sensitive and accurate identification of proteins and peptides, including those containing phosphotyrosine. nih.gov However, the low levels of phosphotyrosine-containing proteins pose a significant analytical challenge. nih.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. scienceopen.com In this method, a stream of heated, excited gas (typically helium) ionizes molecules on a sample's surface, which are then drawn into a mass spectrometer for analysis. scienceopen.comgetenviropass.com DART-MS is particularly well-suited for metabolomic analysis due to its speed and low memory effect between samples. scienceopen.com

A specific application of this technology, DART-tandem mass spectrometry (DART-MS/MS), has been developed for the quantitative determination of tyrosine in human plasma. rsc.org This method utilizes multiple reaction monitoring (MRM) in positive ionization mode, with a specific ion transition used to identify and quantify tyrosine. rsc.org The technique has proven to be rapid, simple, and high-throughput. rsc.org While DART-MS offers good reproducibility for identifying compounds like S-methyl-L-cysteine sulfoxide (B87167) (SMCSO) in plants, it is not ideal for quantitative analysis. researchgate.net

Key Features of DART-MS for Tyrosine Analysis

| Feature | Description | Source |

|---|---|---|

| Principle | Ambient ionization using a stream of excited gas to ionize molecules for mass spectrometry. | scienceopen.comgetenviropass.com |

| Sample Preparation | Minimal, allowing for rapid analysis. | scienceopen.com |

| Application | Quantitative analysis of tyrosine in human plasma using DART-MS/MS with MRM. | rsc.org |

| Advantages | Rapid, simple, high-throughput, and economical. | rsc.org |

| Limitations | May not be suitable for precise quantitative analysis of all metabolites. | researchgate.net |

Chromatographic methods are fundamental for separating complex mixtures of metabolites prior to their detection. unl.edu High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used techniques in metabolomics. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing highly polar compounds, such as tyrosine and its metabolites. nih.govcuni.cz Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase, is particularly well-suited for separating compounds in aqueous biological samples. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another variant that effectively separates polar and charged compounds. nih.gov Combining these chromatographic methods with mass spectrometry (LC-MS) provides a robust platform for identifying and quantifying a wide range of metabolites. uspceu.es

Gas Chromatography (GC) is primarily used for the analysis of volatile and non-polar compounds. nih.gov For the analysis of polar molecules like tyrosine, a derivatization step is necessary to increase their volatility and thermal stability before they can be analyzed by GC-MS. nih.gov

Comparison of Chromatographic Techniques for Tyrosine Metabolite Profiling

| Technique | Principle | Suitability for Tyrosine | Key Considerations | Source |

|---|---|---|---|---|

| HPLC | Separation based on polarity using a liquid mobile phase and a solid stationary phase. | High, particularly for polar metabolites. | RP-HPLC and HILIC are common modes. Often coupled with MS for enhanced detection. | nih.govcuni.cznih.gov |

| GC | Separation based on volatility in a gaseous mobile phase. | Requires derivatization to increase volatility. | Suitable for volatile metabolites; derivatization adds a step to sample preparation. | nih.gov |

Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM) are powerful imaging techniques used to study protein-protein interactions and post-translational modifications like tyrosine phosphorylation within living cells. nih.govresearchgate.net

FRET is a process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore. tandfonline.com This energy transfer only occurs when the two fluorophores are in very close proximity (typically within 10 nm), making it an excellent tool for detecting molecular interactions. tandfonline.com

FLIM measures the fluorescence lifetime of a fluorophore, which is the average time it remains in the excited state before returning to the ground state. researchgate.net This lifetime can be altered by processes like FRET. researchgate.net By measuring changes in the donor fluorophore's lifetime, FRET efficiency can be quantified, providing a robust measure of the interaction. nih.gov

The combination of FRET and FLIM (FRET-FLIM) allows for the quantitative analysis of tyrosine phosphorylation levels in situ. nih.govresearchgate.net For instance, a cell can be engineered to express a tyrosine-containing protein fused to a donor fluorophore (like YFP). A fluorescently labeled antibody that specifically binds to phosphotyrosine can act as the acceptor. When the tyrosine residue is phosphorylated, the antibody binds, bringing the acceptor close to the donor and causing a change in the donor's fluorescence lifetime, which is detected by FLIM. researchgate.net This approach has been used to identify components of signaling pathways, such as those involving the epidermal growth factor receptor. nih.gov

Principles of FRET-FLIM for Tyrosine Phosphorylation Analysis

| Component | Role | Source |

|---|---|---|

| Donor Fluorophore | Fused to the protein of interest (e.g., YFP). Its fluorescence lifetime is measured. | researchgate.net |

| Acceptor Fluorophore | Attached to a molecule that binds to the phosphorylated tyrosine (e.g., a labeled antibody). | researchgate.net |

| FRET | Occurs when the donor and acceptor are in close proximity due to phosphorylation, leading to a decrease in the donor's fluorescence lifetime. | researchgate.nettandfonline.com |

| FLIM | Quantifies the change in the donor's fluorescence lifetime, providing a measure of phosphorylation. | nih.govresearchgate.netnih.gov |

Chromatographic Separation Techniques (e.g., HPLC, GC) for Metabolite Profiling

Peptide Chemistry and Synthetic Strategies for PTH Analogs and Tyrosine-Containing Peptides

The chemical synthesis of peptides is crucial for producing analogs of Parathyroid Hormone (PTH) and other tyrosine-containing peptides for research purposes. These synthetic peptides allow for detailed structure-activity relationship studies and the development of new therapeutic agents.

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing synthetic peptides. springernature.com Developed by R. Bruce Merrifield, this technique involves assembling a peptide chain sequentially while it is attached to an insoluble polymeric support. unipd.it The process typically uses the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the N-terminus of the amino acids. springernature.com

SPPS has been instrumental in creating various analogs of PTH and PTH-related protein (PTHrP). unipd.itnih.gov However, the synthesis of long peptides like full-length hPTH(1-84) can be challenging due to issues like incomplete reactions and the formation of byproducts. nih.gov To overcome these limitations, a convergent approach, where smaller peptide fragments are synthesized via SPPS and then joined together, is often employed. nih.gov Microwave-assisted SPPS can also be used to improve the efficiency of synthesizing difficult peptide sequences, such as the N-terminal fragment of PTHrP. researchgate.net

Native Chemical Ligation (NCL) is a powerful technique for constructing large peptides and proteins from smaller, unprotected peptide fragments. mdpi.com The reaction involves the chemoselective joining of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. scispace.comnih.gov

NCL, in combination with SPPS, has enabled the synthesis of complex proteins that would be difficult to produce through a single linear SPPS process. mdpi.com This approach has been successfully used to synthesize human PTH and its analogs. nih.govpurdue.edu The strategy allows for a modular assembly, where different synthetic fragments can be combined to create a variety of analogs. nih.gov Furthermore, NCL can be adapted for use with non-cysteine ligation sites through the use of auxiliaries or by converting other amino acids to cysteine surrogates, expanding its versatility. scispace.compurdue.edu

Key Steps in Native Chemical Ligation

| Step | Description | Source |

|---|---|---|

| Thiol-Thioester Exchange | The C-terminal thioester of one peptide fragment reacts with a thiol catalyst. | mdpi.com |

| Transthioesterification | The N-terminal cysteine of the second peptide fragment attacks the newly formed thioester, creating a thioester-linked intermediate. | mdpi.com |

| Intramolecular Acyl Transfer | A rapid S-to-N acyl shift occurs, resulting in the formation of a stable, native peptide bond. | mdpi.com |

Design and Characterization of Modified Peptides Utilizing Tyrosine for Functional Studies

The unique chemical properties of the tyrosine residue, particularly its phenolic side chain, make it a versatile tool in the design of modified peptides for advanced functional studies. nih.gov Tyrosine's aromatic ring can participate in π–π stacking interactions, influencing peptide conformation, while its hydroxyl group is a target for various chemical modifications and oxidative reactions. nih.govrsc.org These characteristics allow researchers to create peptides with novel properties, such as photosensitivity, enhanced structural stability, and the ability to form complex biomaterials. nih.govresearchgate.net

The ability to control peptide function and material assembly with light offers high spatiotemporal resolution. Tyrosine is central to many of these photocontrolled strategies due to its susceptibility to light-induced oxidation and its role in mediating electronic interactions. nih.govresearchgate.net

The oxidative cross-linking of tyrosine residues to form dityrosine (B1219331) is a key reaction in the synthesis of robust biomaterials. nih.gov This process can be initiated through various means, including enzymatic action, radiolysis, or photolysis. nih.gov A notable strategy involves a photo-cross-linking method that uses a ruthenium complex ([Ru(bpy)₃]²⁺) and a persulfate oxidant to catalyze the conversion of tyrosine to dityrosine upon light irradiation. researchgate.net This technique has been used to dramatically enhance the mechanical stability of self-assembling peptide hydrogels. The fast reaction kinetics can increase the hydrogel's storage modulus by as much as 10,000-fold in just two minutes, transforming a soft gel into a highly stable structure suitable for applications like tissue engineering. researchgate.net

Research has also demonstrated the use of tyrosine oxidation to create functional electronic materials. For example, a self-assembling tripeptide containing two tyrosine residues (KYY) was shown to form nanowires. researchgate.net Upon enzymatic oxidation, the formation of dityrosine cross-links created covalent tracks that enhanced proton transport along the fibers, significantly increasing their electrical conductivity. researchgate.net This highlights how tyrosine modification can be harnessed to design peptide-based materials with specific electronic properties.

Beyond cross-linking, photoredox catalysis enables other modifications. A reported method allows for the oxidative-decarboxylative coupling of small peptides, which generates N,O-acetals at the C-terminus. nih.gov These intermediates can then react with nucleophiles, including the phenol (B47542) group of tyrosine, to create novel peptide cross-links and bioconjugates. nih.gov Such strategies expand the toolkit for creating peptides with non-natural structures and diversified functions.

Table 1: Methodologies for Tyrosine Modification in Peptide-Based Materials This table is interactive. Users can sort and filter the data.

| Methodology | Catalyst/Initiator | Modification | Resulting Material/Property | Reference |

|---|---|---|---|---|

| Photo-cross-linking | [Ru(bpy)₃]²⁺ / Light | Dityrosine formation | Mechanically stable hydrogel (~100 kPa storage modulus) | researchgate.net |

| Enzymatic Oxidation | Enzyme (e.g., HRP/H₂O₂) | Dityrosine formation | Conductive nanowires with enhanced proton transport | researchgate.net |

| Photoredox Catalysis | Photoredox catalyst / Light | Oxidative-decarboxylative coupling | C-terminal functionalization, non-natural cross-links | nih.gov |

| Photoswitch Embedding | N/A (Internal molecule) | Conformational change (cis/trans) | Reversible control of peptide aggregation/fibrillization | nih.gov |

Parathyroid hormone (PTH) is stored in the body within secretory granules as functional amyloid fibrils. nih.gov The core sequence responsible for this fibrillization is located in the amino acid region 25-37 (PTH₂₅₋₃₇). nih.gov Researchers have leveraged this intrinsic property to design modified PTH-derived peptides where amyloid formation can be externally controlled, particularly by light. nih.govacs.org

A key approach involves embedding a photoswitchable molecule, 3-{[(4-aminomethyl)phenyl]diazenyl}benzoic acid (AMPB), into the PTH₂₅₋₃₇ peptide sequence. nih.govnih.govresearchgate.net This creates an artificial peptide (e.g., AzoPTH₂₅₋₃₇) that can be reversibly switched between two isomers—trans and cis—using specific wavelengths of light. nih.gov The two isomers induce dramatically different aggregation behaviors:

The trans isomer actively promotes the formation of amyloid fibrils. Studies show that the peptide containing the trans-AMPB switch (trans-P4) aggregates into fibrils within 10 hours, which is faster than the 15 hours required for the unmodified PTH₂₅₋₃₇ peptide. nih.govacs.org This accelerated aggregation is attributed to favorable physicochemical properties and π–π interactions facilitated by the AMPB molecule. nih.govacs.org

The cis isomer , generated by irradiating the peptide with light, inhibits fibrillization. nih.gov Instead of forming ordered fibrils, the cis-P4 peptide initially forms amorphous aggregates and only begins to form amyloid fibrils after approximately 50 hours. nih.govacs.org

This light-induced control allows for the reversible transition between aggregated (fibril) and non-aggregated states. acs.org Structural analyses using solid-state NMR and wide-angle X-ray scattering (WAXS) have revealed that the modification does more than just alter aggregation speed; it changes the fibril architecture. While fibrils of unmodified PTH₂₅₋₃₇ are composed of β-strands aligned in a parallel fashion, the fibrils formed by the AMPB-containing peptide adopt an antiparallel β-strand arrangement. nih.govresearchgate.netacs.org This research demonstrates a sophisticated method for manipulating the self-assembly of a hormone fragment, providing a model for a photostimulus-responsive hormone system. acs.org

Table 2: Fibrillization Kinetics of Modified and Unmodified PTH₂₅₋₃₇ Peptides This table is interactive. Users can sort and filter the data.

| Peptide | Conformation/State | Time to Fibril Formation (approx.) | Initial Aggregate Type | β-Strand Alignment in Fibril | Reference |

|---|---|---|---|---|---|

| PTH₂₅₋₃₇ | Unmodified | 15 hours | Fibrils | Parallel | nih.govacs.org |

| P4 (AMPB-modified) | trans isomer | 10 hours | Fibrils | Antiparallel | nih.govacs.org |

| P4 (AMPB-modified) | cis isomer | 50 hours | Amorphous aggregates | Antiparallel | nih.govacs.org |

Future Research Directions and Emerging Therapeutic Implications

Elucidating the Comprehensive Landscape of Tyrosine Phosphorylation Networks in PTH-Target Cells

While the PTH type 1 receptor (PTH1R) lacks intrinsic tyrosine kinase activity, its activation by PTH or PTHrP triggers downstream signaling cascades that involve cytosolic non-receptor tyrosine kinases. conicet.gov.ar A primary goal for future research is to map the complete network of these kinases and their counterparts, the phosphatases, in PTH-target cells to understand how they orchestrate specific biological outcomes.

Early studies have shown that PTH can induce the tyrosine phosphorylation of Phospholipase Cγ (PLCγ) and activate Phosphoinositide 3-kinase (PI3K) through the non-receptor tyrosine kinase c-Src in intestinal and osteoblastic cells. conicet.gov.ar Furthermore, PTH is known to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, a key regulator of cell proliferation and differentiation, in a manner that involves both Protein Kinase A (PKA) and Protein Kinase C (PKC), as well as transactivation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. oup.com PTHrP also modulates MAPK activity by regulating the expression of MAPK Phosphatase-1 (MKP1), a dual-specificity phosphatase that dephosphorylates and inactivates MAPKs like ERK1/2 and p38. tandfonline.com

A significant challenge lies in the fact that PTH and PTHrP, despite binding to the same receptor, can elicit distinct cellular responses. This may be partly explained by their ability to stabilize different receptor conformations (termed R⁰ and RG), leading to variations in the duration and location of downstream signaling, such as prolonged endosomal signaling. nih.govrsc.org Future investigations must, therefore, aim to:

Identify the full complement of PTKs and PTPs activated or inhibited downstream of PTH1R in different target cell types (e.g., osteoblasts, kidney tubule cells, cancer cells).

Characterize how different ligands (e.g., PTH(1-34) vs. PTHrP(1-36)) and their analogs selectively engage specific tyrosine phosphorylation cascades. nih.gov

Utilize phosphoproteomics and systems biology approaches to construct a comprehensive map of the PTH-regulated phosphotyrosine network, identifying key nodes and substrate proteins.

Investigate the role of scaffolding proteins, such as the Na+/H+ exchange regulatory cofactor (NHERF) family, in directing PTH1R signaling towards specific tyrosine kinase pathways. nih.gov

Understanding this complex and context-dependent network is fundamental for identifying precise targets for therapeutic intervention.

Development of Highly Selective Modulators and Inhibitors Targeting Specific Tyrosine Kinases and Phosphatases within PTH-Related Signaling Pathways

Building on a more detailed understanding of the PTH-tyrosine signaling network, the next frontier is the development of highly selective pharmacological tools and therapeutic agents. The broad-spectrum inhibitors used in initial research, while useful for establishing proof-of-concept, often lack the specificity required for clinical application due to the ubiquitous nature of many kinases and phosphatases. oup.comnih.gov

The development of "biased agonists" for PTH1R represents a promising strategy. These are ligands designed to preferentially activate a specific downstream pathway (e.g., a G-protein pathway) while avoiding others (e.g., β-arrestin-mediated signaling or specific kinase cascades). nih.gov Such pathway-selective ligands could offer more tailored therapeutic effects with fewer side effects. nih.gov

Future efforts in this area will focus on:

Designing selective PTK inhibitors: Moving beyond broad-spectrum inhibitors like genistein (B1671435), research is needed to develop compounds that specifically target kinases identified as crucial nodes in PTH-driven pathology, such as specific members of the Src kinase family. conicet.gov.aroup.com

Targeting PTPs: PTPs, once considered non-specific "housekeeping" enzymes, are now recognized as highly specific and critical regulators of signaling. nih.govnih.gov Developing selective activators or inhibitors for PTPs like MKP1, PTP-OC, or RPTPα, which are implicated in PTH signaling and skeletal metabolism, is a key goal. nih.govtandfonline.com However, designing specific PTP inhibitors is challenging due to the highly conserved nature of their active sites. nih.gov Allosteric inhibitors, which bind to sites other than the catalytic domain, represent a promising avenue for achieving specificity. nih.govnih.gov

Creating novel PTH/PTHrP analogs: Structural modifications to PTH and PTHrP peptides, such as incorporating unnatural amino acids, can improve their stability and selectivity for specific receptor conformations, thereby fine-tuning the engagement of downstream tyrosine kinase pathways. rsc.orgnih.gov